An In-depth Technical Guide to 3,5-Difluoro-4'-methyl-1,1'-biphenyl (CAS Number: 2734773-23-8)
An In-depth Technical Guide to 3,5-Difluoro-4'-methyl-1,1'-biphenyl (CAS Number: 2734773-23-8)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Fluorinated Biphenyls in Modern Chemistry
The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, offering a versatile platform for the development of novel molecules with tailored properties.[1] The strategic introduction of fluorine atoms and methyl groups can profoundly influence a molecule's conformational preferences, metabolic stability, and binding affinities, making these modifications a cornerstone of modern drug design.[2][3] This guide provides a detailed examination of 3,5-Difluoro-4'-methyl-1,1'-biphenyl, a member of this important class of compounds, offering insights into its structure, synthesis, and potential applications. While specific experimental data for this exact molecule is limited in publicly available literature, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust technical overview for researchers.
Physicochemical Properties and Structural Analysis
While specific experimental data for 3,5-Difluoro-4'-methyl-1,1'-biphenyl is not extensively documented, we can infer its key properties based on its structure and data from analogous compounds.
| Property | Inferred Value/Characteristic | Rationale |
| Molecular Formula | C₁₃H₁₀F₂ | Based on the chemical structure. |
| Molecular Weight | 204.22 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white solid | Biphenyl and its simple derivatives are typically crystalline solids at room temperature. |
| Solubility | Expected to be soluble in common organic solvents (e.g., THF, DCM, ethyl acetate) and have low solubility in water. | The aromatic and fluorinated nature suggests non-polarity. |
| Thermal Stability | High | The biphenyl core and C-F bonds are thermally stable. |
The 3,5-difluoro substitution pattern on one phenyl ring introduces significant electronic and steric effects. The fluorine atoms are strongly electron-withdrawing, which can influence the reactivity of the aromatic ring and the overall dipole moment of the molecule. The 4'-methyl group on the other ring is a weakly electron-donating group, which can impact the electronic properties and provide a site for metabolic activity in a biological context.
Synthesis and Mechanistic Considerations: The Suzuki-Miyaura Coupling
The most probable and widely employed method for the synthesis of unsymmetrical biphenyls like 3,5-Difluoro-4'-methyl-1,1'-biphenyl is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This reaction offers high yields, mild reaction conditions, and excellent functional group tolerance.
Proposed Synthetic Workflow
The synthesis would involve the coupling of a boronic acid or ester derivative with an aryl halide in the presence of a palladium catalyst and a base.
Caption: Proposed Suzuki-Miyaura coupling for the synthesis of 3,5-Difluoro-4'-methyl-1,1'-biphenyl.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on established procedures for Suzuki-Miyaura couplings of similar substrates.[5][6]
-
Reaction Setup: To a flame-dried round-bottom flask, add (4-methylphenyl)boronic acid (1.2 equivalents), 1-bromo-3,5-difluorobenzene (1.0 equivalent), and a suitable base such as potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add a degassed solvent system, such as a 3:1 mixture of toluene and water.
-
Catalyst Introduction: Purge the flask with an inert gas (e.g., argon or nitrogen) and then add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature, and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 3,5-Difluoro-4'-methyl-1,1'-biphenyl.
Causality in Experimental Choices:
-
Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active state, is sensitive to oxygen.[5] An inert atmosphere is crucial to prevent catalyst degradation and ensure high catalytic activity.
-
Base: The base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.[5] The choice of base can influence the reaction rate and yield.
-
Solvent System: A biphasic solvent system like toluene/water or dioxane/water is often used to dissolve both the organic reactants and the inorganic base.[5]
Potential Applications in Drug Discovery and Materials Science
The structural motifs present in 3,5-Difluoro-4'-methyl-1,1'-biphenyl suggest its potential utility in several areas of research and development.
Medicinal Chemistry
-
Metabolic Stability: The presence of fluorine atoms can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.
-
Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially enhancing binding affinity and selectivity.
-
Conformational Control: The steric and electronic properties of the fluoro and methyl groups can influence the preferred conformation of the biphenyl system, which is critical for optimal interaction with a protein binding site.
Fluorinated biphenyl cores are found in a variety of biologically active molecules, including antagonists for receptors like TRPV1 and neurokinin 1 (NK1).[7][8] Furthermore, the biphenyl scaffold is a key component in inhibitors of enzymes such as Plasmodium falciparum dihydrofolate reductase (PfDHFR).[9]
Materials Science
Fluorinated biphenyls are also important components in the development of liquid crystals and other advanced materials. The polarity and rigidity imparted by the fluorine atoms can influence the mesomorphic properties of these materials.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials.
For detailed safety information, it is always recommended to consult the supplier-specific SDS.
Conclusion and Future Directions
3,5-Difluoro-4'-methyl-1,1'-biphenyl represents a valuable, yet underexplored, building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. The strategic placement of its fluoro and methyl substituents provides a unique combination of electronic and steric properties that can be leveraged to fine-tune the characteristics of larger molecules. Further research into the synthesis and properties of this and related compounds is warranted to fully unlock their potential. The Suzuki-Miyaura coupling provides a reliable and versatile method for accessing this class of molecules, paving the way for the development of new and improved pharmaceuticals and materials.
References
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AOBChem USA. (n.d.). 3,5-Difluoro-4'-methyl-1,1'-biphenyl. Retrieved from [Link]
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Reagentia. (n.d.). 3,5-Difluoro-4-methyl-1,1'-biphenyl (1 x 1 g). Retrieved from [Link]
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Alchimica. (n.d.). CAS/ID No. 2734773-23-8. Retrieved from [Link]
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Alchimica. (n.d.). 3,5-Difluoro-4-methyl-1,1'-biphenyl (1 x 1 g). Retrieved from [Link]
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PubChem. (n.d.). 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-4'-ethyl-3,5-difluoro-1,1'-biphenyl. Retrieved from [Link]
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PubChem. (n.d.). 4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-3,5-difluoro-4'-propyl-1,1'-biphenyl. Retrieved from [Link]
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MDPI. (2020). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
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PubMed. (2018). Discovery of 2-(3,5-difluoro-4-methylsulfonaminophenyl)propanamides as potent TRPV1 antagonists. Retrieved from [Link]
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PubMed. (2011). Discovery and biological characterization of (2R,4S)-1'-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide as a new potent and selective neurokinin 1 (NK1) receptor antagonist clinical candidate. Retrieved from [Link]
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PMC. (2021). Discovery of rigid biphenyl Plasmodium falciparum DHFR inhibitors using a fragment linking strategy. Retrieved from [Link]
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YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-methyl-biphenyl. Retrieved from [Link]
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PubChem. (n.d.). 4-Fluoro-4'-methyl-1,1'-biphenyl. Retrieved from [Link]
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MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]
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Organic Syntheses. (1988). SYNTHESIS OF BIARYLS VIA PALLADIUM-CATALYZED CROSS-COUPLING: 2-METHYL-4'-NITROBIPHENYL. Retrieved from [Link]
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MDPI. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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PubChem. (n.d.). 3,5-Difluoro-3'-methyl-1,1'-biphenyl. Retrieved from [Link]
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Reagentia. (n.d.). 3,5-Difluoro-4'-methyl-1,1'-biphenyl (1 x 5 g). Retrieved from [Link]
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NIST WebBook. (n.d.). 1,1'-Biphenyl, 4-methyl-. Retrieved from [Link]
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